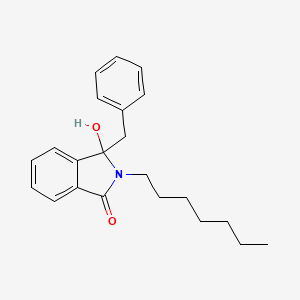
2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound that combines several functional groups, including a pyrazole ring, an adamantane moiety, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions
Preparation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Adamantane Group: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the pyrazole derivative with 2-(4-Methylphenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, which can be oxidized to form hydroxyl or ketone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Hydroxylated or ketone derivatives of the adamantane moiety.
Reduction: Alcohol derivatives from the reduction of the ester group.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The adamantane moiety is known for its antiviral and neuroprotective activities, while the pyrazole ring is a common pharmacophore in many drugs. This combination makes the compound a candidate for the development of new antiviral, anticancer, or neuroprotective agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced stability and performance. Its unique structural features can impart desirable properties to the materials, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-carboxylate is likely multifaceted, involving interactions with various molecular targets. The adamantane moiety can interact with viral proteins or enzymes, inhibiting their function. The pyrazole ring can bind to specific receptors or enzymes, modulating their activity. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or protection of neurons from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1H-pyrazole-3-carboxylate: Lacks the phenyl group on the pyrazole ring.
2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carboxylate: The carboxylate group is positioned differently on the pyrazole ring.
2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-sulfonate: Contains a sulfonate group instead of a carboxylate group.
Uniqueness
The unique combination of the adamantane moiety, pyrazole ring, and ester functionalities in 2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-carboxylate provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C29H30N2O3 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 5-(1-adamantyl)-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C29H30N2O3/c1-19-7-9-23(10-8-19)26(32)18-34-28(33)25-14-27(31(30-25)24-5-3-2-4-6-24)29-15-20-11-21(16-29)13-22(12-20)17-29/h2-10,14,20-22H,11-13,15-18H2,1H3 |
InChI Key |
XUEIUATWJAPPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=NN(C(=C2)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-(2-chloro-6-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11514900.png)
![(4-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11514901.png)
![(2Z)-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11514908.png)

![(4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11514918.png)
![2,6-difluoro-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B11514920.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514926.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11514931.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B11514933.png)
![1-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11514934.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B11514943.png)
![8-(azepan-1-yl)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11514944.png)
![5-(cyclohexylamino)-3-(4-methylphenyl)-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione](/img/structure/B11514950.png)
